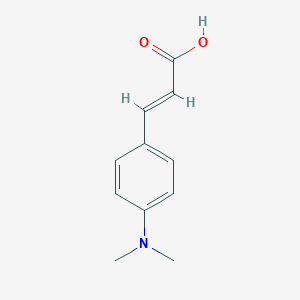

4-(Dimethylamino)cinnamic acid

Vue d'ensemble

Description

4-(Dimethylamino)cinnamic acid is an organic compound with the molecular formula C₁₁H₁₃NO₂. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a dimethylamino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mécanisme D'action

- DMACA primarily interacts with proteins, specifically bovine serum albumin (BSA) , a model water-soluble protein. It binds to BSA in a hydrophobic pocket, affecting its structure and function .

- Additionally, DMACA can bind to ionic micelles like sodium dodecyl sulfate (SDS) and cetyl trimethyl ammonium bromide (CTAB) , leading to changes in fluorescence intensity due to intramolecular charge transfer (ICT) processes .

- DMACA’s interaction with its targets involves hydrogen bonding and specific binding sites. In SDS micelles, it enhances ICT fluorescence, while in non-ionic TritonX-100 (TX-100), it increases emission from locally excited (LE) states .

- The compound’s binding to BSA results in decreased ICT fluorescence due to probe burial in the protein’s hydrophobic pocket .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)cinnamic acid can be synthesized through several methods. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds as follows:

Condensation Reaction: 4-(Dimethylamino)benzaldehyde reacts with malonic acid in the presence of a base such as pyridine or piperidine to form this compound.

Decarboxylation: The intermediate product undergoes decarboxylation to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Dimethylamino)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of this compound.

Applications De Recherche Scientifique

Fluorescent Probes

DMACA is widely used as an intramolecular charge transfer (ICT) probe due to its unique photophysical properties. Studies have shown that DMACA exhibits different fluorescence behaviors in various environments, such as ionic and non-ionic surfactant systems. For instance, in the presence of sodium dodecyl sulfate (SDS), the fluorescence intensity increases, indicating effective binding, whereas it decreases in non-ionic environments like Triton X-100 due to changes in the excited state dynamics .

Biological Studies

DMACA has been investigated for its interactions with biological macromolecules. A notable study explored its binding with bovine serum albumin (BSA), revealing that the probe's fluorescence yield decreases upon binding, suggesting a conformational change in the protein structure that affects the probe's environment . This property makes DMACA a useful tool for studying protein dynamics and interactions.

Therapeutic Potential

Cinnamic acid derivatives, including DMACA, are known for their therapeutic properties, particularly in anti-tumor activity. Research indicates that DMACA can inhibit cancer cell proliferation through various mechanisms, making it a candidate for further pharmacological studies . The compound's ability to modulate biological pathways presents opportunities for developing novel therapeutic agents.

Data Table: Summary of Research Findings

Case Study 1: Photophysical Behavior in Surfactant Systems

A study conducted on DMACA's photophysical behavior highlighted its utility as an ICT probe. The research demonstrated that DMACA's fluorescence properties are significantly influenced by the type of surfactant present, providing insights into its potential applications in biochemical sensing and analysis .

Case Study 2: Interaction with Proteins

In another investigation, the interaction between DMACA and BSA was analyzed using steady-state and time-resolved fluorescence spectroscopy. The results indicated that DMACA can serve as a sensitive probe for monitoring conformational changes in proteins, which is crucial for understanding protein folding and stability .

Comparaison Avec Des Composés Similaires

4-(Dimethylamino)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

- 4-Methoxycinnamic acid

- 4-Chlorocinnamic acid

- 4-Fluorocinnamic acid

- 4-Nitrocinnamic acid

Uniqueness

The presence of the dimethylamino group in this compound imparts unique chemical and biological properties compared to other cinnamic acid derivatives

Activité Biologique

4-(Dimethylamino)cinnamic acid (DMACA) is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and gastroprotective effects. This article explores the biological activity of DMACA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

DMACA is a derivative of cinnamic acid characterized by a dimethylamino group attached to the phenyl ring. Its structure can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of DMACA. It exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Mechanism of Action : DMACA disrupts bacterial cell membranes and interferes with metabolic processes. It has been shown to affect both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 mg/L |

| Escherichia coli | 64 mg/L |

| Pseudomonas aeruginosa | 128 mg/L |

These results indicate that DMACA's antimicrobial efficacy is comparable to existing antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

DMACA has also been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines.

- Case Study : A study evaluated the effects of DMACA on human breast cancer (MCF-7) and cervical cancer (HeLa) cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |

|---|---|---|

| MCF-7 | 8.5 | 45% |

| HeLa | 6.2 | 38% |

The mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly at the G1 phase .

Gastroprotective Effects

Recent studies have explored the gastroprotective effects of DMACA, particularly in models of gastric lesions induced by ethanol and hydrochloric acid.

- Research Findings : In an experimental model, DMACA demonstrated a protective effect against gastric lesions, with an inhibition rate of approximately 34% compared to control groups.

| Treatment Group | Lesion Index (mm) | Inhibition (%) |

|---|---|---|

| Control | 74.2 ± 15.7 | - |

| DMACA (200 mg/kg) | 49.0 ± 12.3 | 34% |

| Cimetidine (200 mg/kg) | 35.0 ± 8.5 | 52.8% |

These findings suggest that while DMACA may not be as effective as traditional gastroprotective agents like cimetidine, it still offers potential benefits in managing gastric lesions .

Interaction with Biological Molecules

DMACA interacts with proteins such as bovine serum albumin (BSA), affecting its structure and function through hydrophobic interactions and hydrogen bonding. This interaction can influence the pharmacokinetics of DMACA, enhancing its bioavailability and therapeutic efficacy .

Propriétés

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNPVMCASGWEHM-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-96-1 | |

| Record name | p-(Dimethylamino)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1552-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(dimethylamino)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(Dimethylamino)cinnamic acid (DMACA) interact with biological systems and what are the downstream effects?

A: DMACA exhibits interesting interactions with proteins and surfactant systems. [, ] For instance, DMACA's fluorescence intensity increases when bound to ionic micelles like sodium dodecyl sulfate (SDS) and cetyl trimethyl ammonium bromide (CTAB), indicating a change in its photophysical properties upon binding. [] Conversely, in the presence of bovine serum albumin (BSA), DMACA's fluorescence is quenched, suggesting its confinement within the protein's hydrophobic pockets. [] Furthermore, the presence of hydrogen bonding, particularly at the nitrogen atom of DMACA, significantly influences its excited-state dynamics and spectral properties. [] This highlights the sensitivity of DMACA to its microenvironment and its potential as a probe for studying these interactions.

Q2: What is the structural characterization of DMACA, including its molecular formula, weight, and key spectroscopic data?

A: While the provided excerpts don't explicitly state the molecular formula and weight of DMACA, they heavily focus on its spectroscopic properties. The research emphasizes DMACA's intramolecular charge transfer (ICT) characteristics and the impact of its environment on its fluorescence emission. [, ] These studies primarily utilize UV-Vis absorption and fluorescence spectroscopy to investigate DMACA's behavior in various systems.

Q3: Can you elaborate on the structure-activity relationship (SAR) of DMACA and how modifications to its structure might impact its activity?

A: Although the provided excerpts don't delve into specific structural modifications of DMACA, they highlight the importance of the nitrogen atom and the carboxylic acid group in its interactions. [] For instance, hydrogen bonding at the nitrogen atom significantly alters DMACA's spectral properties and excited-state dynamics. [] This suggests that modifications to these functional groups could significantly impact DMACA's photophysical characteristics and, consequently, its interactions with biological systems. Further research exploring derivatives of DMACA with modifications at these sites would be valuable for understanding its SAR.

Q4: What are the potential applications of DMACA in biomarking or diagnostics, given its sensitivity to its microenvironment?

A: DMACA's sensitivity to its surroundings, especially its fluorescence response to different environments like micelles and proteins, hints at its potential as a probe in biological systems. [] Its ability to report on changes in polarity, hydrophobicity, and hydrogen bonding through its fluorescence emission makes it a promising candidate for developing fluorescent sensors. Further research could explore DMACA derivatives with enhanced sensitivity and specificity for targeting specific biological analytes or microenvironments.

Q5: Are there any studies on the toxicity and safety profile of DMACA?

A: While the provided research focuses on the photophysical properties and interactions of DMACA with biological model systems, [, ] it does not offer information on its toxicity or safety profile. Assessing the potential toxicity and long-term effects of DMACA is crucial before considering any biomedical applications. This would necessitate in-depth toxicological studies and investigation of its metabolic fate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.